2,2-Dimethylhexyl acrylate

Description

However, extensive information is available for 2-Ethylhexyl acrylate (2-EHA), a structurally related compound. This article will focus on 2-EHA and its comparison with other acrylates, as per the evidence provided.

2-Ethylhexyl acrylate (CAS 103-11-7) is a high-purity monomer with the molecular formula C₁₁H₂₀O₂ and a molar mass of 184.28 g/mol. It is synthesized via acid-catalyzed esterification of acrylic acid with 2-ethylhexanol . Key properties include:

- Density: 0.885 g/cm³ at 25°C

- Boiling Point: 215–219°C

- Flash Point: 82°C (closed cup)

- Solubility: <0.1 g/100 mL in water, miscible with alcohols and ethers .

2-EHA is widely used in pressure-sensitive adhesives, latex paints, textile finishes, and coatings due to its flexibility, UV resistance, and compatibility with polymers . It is stabilized with hydroquinone monomethyl ether (MEHQ) to prevent polymerization .

Properties

CAS No. |

13141-04-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

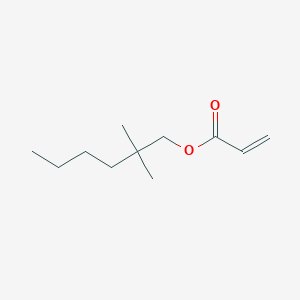

2,2-dimethylhexyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |

InChI Key |

ZDEMXHSNWUJBIV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)COC(=O)C=C |

Canonical SMILES |

CCCCC(C)(C)COC(=O)C=C |

Other CAS No. |

13141-04-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acrylates

2-(Dimethylamino)ethyl Acrylate (CAS 2439-35-2)

- Molecular Formula: C₇H₁₃NO₂

- Molar Mass : 143.18 g/mol .

- Key Differences :

- Contains a tertiary amine group , enabling pH-sensitive reactivity and cationic charge, making it suitable for water-soluble polymers and coatings.

- Higher polarity compared to 2-EHA, leading to increased solubility in polar solvents.

- Applications: Adhesives, flocculants, and drug delivery systems .

- Safety : Classified as a skin and respiratory irritant (GHS Hazard Codes: Xi, R37/38, R43) .

2-Hydroxyethyl Acrylate (CAS 818-61-1)

Methoxyethyl Acrylate (CAS 3129-25-7)

Isobutyl Methacrylate (CAS 97-86-9)

Data Tables

Table 1: Physical Properties of Selected Acrylates

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

|---|---|---|---|---|---|

| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | 215–219 | 0.885 | <0.1 g/100 mL |

| 2-(Dimethylamino)ethyl acrylate | C₇H₁₃NO₂ | 143.18 | 195–200 | 1.01 | Miscible |

| 2-Hydroxyethyl acrylate | C₅H₈O₃ | 116.12 | 210–215 | 1.11 | 35 g/100 mL |

| Methoxyethyl acrylate | C₆H₁₀O₃ | 130.14 | 180–185 | 1.06 | 5 g/100 mL |

Q & A

Q. What role does this compound play in pressure-sensitive adhesives (PSAs)?

- Methodological Answer : As a comonomer (10–30 wt%), it enhances peel strength (≥5 N/cm) and reduces storage modulus (G’ < 0.1 MPa at 25°C). Optimize via tackifier (e.g., rosin ester) compatibility studies using rheological time-temperature superposition .

Q. How is this compound integrated into stimuli-responsive hydrogels?

- Methodological Answer : Incorporate into PEGDA networks via UV-initiated polymerization (λ = 365 nm, 5 mW/cm²). The hydrophobic side chains enable swelling ratios >10 in organic solvents (e.g., toluene), characterized by equilibrium swelling experiments and SAXS for nanostructure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.